2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile
Overview
Description
2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile is a useful research compound. Its molecular formula is C13H10ClN3 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Mild Steel Corrosion
An experimental and theoretical study investigated the inhibitory effect of new pyridazine derivatives, including 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, for the corrosion of mild steel in 1 M HCl. The study utilized electrochemical, spectroscopic, and theoretical computational chemistry techniques, finding that these compounds act as mixed-type inhibitors. Their efficiency increases with concentration, with significant contributions from nitrogen atoms and unsaturated groups in their molecules. The adsorption of these inhibitors on mild steel follows the Langmuir and Temkin isotherm models, involving both physisorption and chemisorption. Spectroscopic studies indicated that the inhibitor molecules chemically interact with mild steel, where the pyridazine ring plays a crucial role in these interactions. Quantum chemical calculations also supported the pyridazine ring's ability to interact with metallic atoms through both forward and backward donations. This suggests potential applications in protecting metallic materials from corrosion (Mashuga, Olasunkanmi, & Ebenso, 2017).
Synthesis and Biological Applications
Research into the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds related to 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile, has shown that these compounds exhibit moderate to good antimicrobial and antioxidant activity. This opens up avenues for their application in developing new therapeutic agents (Flefel et al., 2018).
Molecular Docking and In Vitro Screening
Another study focused on the synthesis and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, derived from a base compound similar to this compound. Molecular docking screenings toward GlcN-6-P synthase as the target protein revealed moderate to good binding energies, suggesting these compounds' potential as molecular scaffolds in drug development (Ibrahim & Behbehani, 2014).
Structural Analysis
Research on the structure of 3-chloro-6-hydrazinopyridazine, a related compound, in solutions, revealed insights into its chemical behavior and potential applications in synthesis and material science. Fixed-structure methods, UV spectroscopy, and dipole moment methods were used to elucidate the compound's structure in different solvents, contributing to a deeper understanding of its chemical properties and reactivity (Buzykin et al., 1982).
Electrocatalytic Properties and Free Radical Study
Further studies have explored the electrochemical generation of free radicals and their spectroscopic analysis, providing foundational knowledge for developing new electrocatalytic materials and understanding the electron transfer processes in various chemical reactions. This research underscores the compound's utility in advancing the field of electrochemistry and materials science (Geske & Maki, 1960).
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-3-2-4-10(7-9)11(8-15)12-5-6-13(14)17-16-12/h2-7,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRXOKALOFTXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C#N)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423357 | |
Record name | (6-Chloropyridazin-3-yl)(3-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339008-33-2 | |
Record name | (6-Chloropyridazin-3-yl)(3-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.